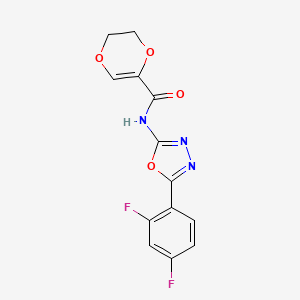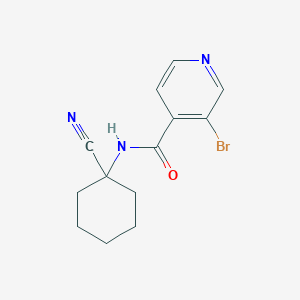
3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is known for its unique structure and properties, which make it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain, including dopamine and serotonin. This compound has been shown to bind to specific receptors in the brain, which can affect the release and uptake of these neurotransmitters, leading to changes in brain function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide are still being studied, but early research suggests that this compound may have a range of effects on the brain and body. Some studies have shown that this compound can improve cognitive function and memory, while others have suggested that it may have antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the effects of neurotransmitters on brain function and behavior. However, this compound is not without limitations, as its effects can be complex and difficult to interpret, and it may have side effects or interactions with other compounds that need to be carefully considered.
Direcciones Futuras
There are many potential future directions for research on 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide, including further studies on its mechanism of action, its potential therapeutic applications, and its interactions with other compounds in the brain. Some researchers are also exploring the use of this compound as a tool for studying the effects of neurotransmitters on brain function and behavior, which could have important implications for the development of new drugs and therapies for neurological disorders.
Métodos De Síntesis
The synthesis of 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide involves several steps, including the reaction of 3-bromo-4-chloropyridine with N-cyanocyclohexylamine, followed by the addition of a carboxylic acid derivative. This method has been successfully used to produce high-quality samples of the compound, which have been used in various scientific studies.
Aplicaciones Científicas De Investigación
3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug development. This compound has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders, including Alzheimer's disease and depression.
Propiedades
IUPAC Name |
3-bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-11-8-16-7-4-10(11)12(18)17-13(9-15)5-2-1-3-6-13/h4,7-8H,1-3,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCYVNBYSPPBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


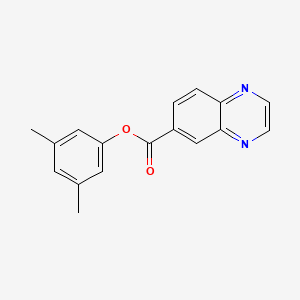
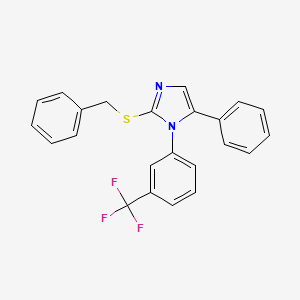
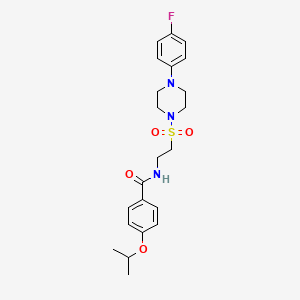
![methyl 4-(3-(5-methylfuran-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2554608.png)

![(2-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2554612.png)
![{6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2554614.png)
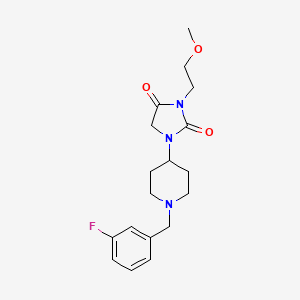


![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester](/img/structure/B2554620.png)
![2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2554621.png)
